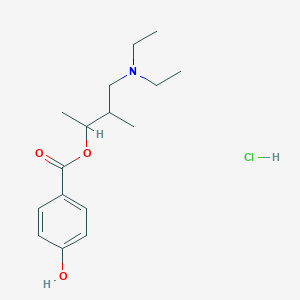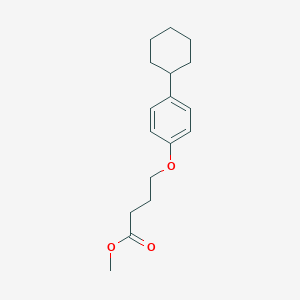
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPP is a white crystalline compound with a molecular weight of 342.35 g/mol and a melting point of 160-162°C.
作用機序
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide exerts its effect by binding to the pore region of the voltage-gated sodium channels, thereby blocking the influx of sodium ions into the neuron. This leads to a decrease in the amplitude and frequency of action potentials, resulting in a decrease in neuronal excitability. This compound is selective for the Nav1.7 subtype of sodium channels, which are predominantly expressed in sensory neurons and play a crucial role in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can block the Nav1.7 sodium channels with an IC50 value of 12 nM. This compound has also been shown to reduce the excitability of sensory neurons and decrease the release of neurotransmitters such as glutamate and substance P. In vivo studies have demonstrated that this compound can reduce pain behavior in animal models of neuropathic pain.
実験室実験の利点と制限
The use of 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments has several advantages. This compound is a potent and selective blocker of the Nav1.7 sodium channels, making it a valuable tool for investigating the role of these channels in various neurological disorders. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to the use of this compound. This compound is a small molecule that can easily diffuse across cell membranes, making it difficult to target specific neurons or tissues. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One area of interest is the development of more potent and selective blockers of the Nav1.7 sodium channels. This could lead to the development of new drugs for the treatment of chronic pain and other neurological disorders. Another area of interest is the investigation of the role of Nav1.7 sodium channels in other physiological processes, such as cardiovascular function and inflammation. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and distribution in vivo.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide involves the reaction between 2-methyl-5-nitrophenol and 4-methoxyphenol with propanoyl chloride in the presence of a base such as pyridine. The reaction occurs through an acylation process, resulting in the formation of this compound. The yield of this compound is around 60-70% and the purity can be improved through recrystallization.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential use in various research applications. One of the main applications of this compound is in the field of neuroscience, where it is used as a tool to study the function of ion channels in the brain. This compound is a potent blocker of the voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons. By blocking these channels, this compound can be used to investigate the role of sodium channels in various neurological disorders such as epilepsy and chronic pain.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-5-13(19(21)22)10-16(11)18-17(20)12(2)24-15-8-6-14(23-3)7-9-15/h4-10,12H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMCDKSRHHBSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)


![1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
![methyl (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5191809.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
![4-({[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5191830.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5191868.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5191876.png)
![methyl 2-[(3-{[(benzylthio)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B5191883.png)
